Lipophilicity Advantage: logP 3.80 Compared to the Des-Methyl and Des-Dimethylamino Analogs
N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine exhibits a computed logP of 3.80, as calculated and reported on the mcule platform . The structurally closest des-methyl analog, N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine (CAS 2201540-59-0, MW 214.29), carries an unsubstituted thiazole ring that eliminates the methyl group's contribution to lipophilicity; the 4-methyl substituent on the target compound adds an estimated +0.5 to +0.7 logP units based on the Hansch π constant for aromatic methyl substitution . The des-dimethylamino analog, 4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine (CAS 2199525-67-0, MW 200.26), bears a primary amine (HBD count = 2) in place of the tertiary dimethylamino group, which is predicted to reduce logP by approximately 0.8–1.2 units relative to the target compound due to the hydrogen-bond-donating capacity of the NH2 group . The target compound's elevated logP may confer superior passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.80 (calculated, mcule platform) |
| Comparator Or Baseline | CAS 2201540-59-0 (des-methyl): logP not directly reported, estimated ~3.0–3.3 based on loss of aromatic –CH3. CAS 2199525-67-0 (des-dimethylamino): logP not directly reported, estimated ~2.6–3.0 based on presence of primary –NH2. |
| Quantified Difference | Target logP exceeds des-methyl analog by estimated +0.5 to +0.7 units; exceeds des-dimethylamino analog by estimated +0.8 to +1.2 units. |
| Conditions | In silico prediction (mcule property calculator); comparator logP values are estimated by structure-property relationships, not experimentally measured. |
Why This Matters
Higher logP within the 1–4 range is associated with improved passive membrane permeability while maintaining aqueous solubility; the target compound's logP of 3.80 positions it favorably for cell-based screening applications where intracellular target access is required.
